THZ-P1-2

Leukemia PI5P4K Covalent Inhibitor

THZ-P1-2 is a first-in-class, covalent pan-PI5P4K inhibitor (IC50 190 nM). It uniquely disrupts autophagic flux and PI3K/AKT/mTOR signaling, a phenotype not replicated by reversible inhibitors a131 or CC260. Superior efficacy in reducing leukemia cell viability makes it the definitive chemical tool for probing pan-PI5P4K inhibition in cancer metabolism and autophagy.

Molecular Formula C31H29N7O2
Molecular Weight 531.62
CAS No. 2058075-45-7
Cat. No. B2764904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHZ-P1-2
CAS2058075-45-7
Molecular FormulaC31H29N7O2
Molecular Weight531.62
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)C4=CNC5=CC=CC=C54
InChIInChI=1S/C31H29N7O2/c1-38(2)16-6-11-30(39)36-22-14-12-21(13-15-22)31(40)37-24-8-5-7-23(17-24)35-29-18-28(33-20-34-29)26-19-32-27-10-4-3-9-25(26)27/h3-15,17-20,32H,16H2,1-2H3,(H,36,39)(H,37,40)(H,33,34,35)/b11-6+
InChIKeyMJJJRRMQCUUKEO-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

THZ-P1-2 (CAS 2058075-45-7): A First-in-Class Covalent Pan-PI5P4K Inhibitor for Leukemia Research


THZ-P1-2 (CAS 2058075-45-7) is a first-in-class, selective covalent pan-inhibitor of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K, also known as PIP4K2) family of lipid kinases [1]. It covalently targets a unique cysteine residue located on a disordered loop within PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, resulting in potent inhibition of PI5P4Kα with an IC50 of 190 nM [1]. This mechanism of action distinguishes it from previously available reversible PI5P4K inhibitors, which often lack sufficient cellular on-target activity [2]. THZ-P1-2 has been characterized as a useful chemical tool for interrogating the therapeutic potential of PI5P4K inhibition in cancer metabolism and autophagy-dependent disorders [1].

Why Generic PI5P4K Inhibitor Substitution Fails: THZ-P1-2's Distinct Covalent Mechanism and Cellular Phenotype


A procurement or research decision based solely on PI5P4K inhibition as a class is insufficient. Early PI5P4K inhibitors, such as a131 (PIP4K-IN-a131) and CC260, are reversible small molecules with distinct potencies, selectivity profiles, and cellular effects [1]. Critically, THZ-P1-2's covalent, pan-PI5P4K mechanism induces a unique cellular phenotype—disruption of autophagic flux and inhibition of the PI3K/AKT/mTOR pathway—that is not replicated by these alternative inhibitors [1][2]. Furthermore, THZ-P1-2 demonstrates superior efficacy in reducing cell viability and inducing apoptosis in leukemia models when directly compared to a131 and CC260, underscoring that its pharmacological profile is not interchangeable with other in-class compounds [1].

Quantitative Evidence Guide: Verifiable Differentiation of THZ-P1-2 for Scientific Selection


Superior Anti-Leukemic Efficacy of THZ-P1-2 Over Direct PI5P4K Inhibitor Comparators in Acute Lymphoblastic Leukemia (ALL) Models

In a head-to-head comparison in acute lymphoblastic leukemia (ALL) cell models, THZ-P1-2 demonstrated superior efficacy in reducing cell viability and inducing cell death compared to two other PI5P4K inhibitors, a131 (PIP4K-IN-a131) and CC260 [1]. While the study highlights THZ-P1-2 as the most effective inhibitor among the three, it also notes that THZ-P1-2 uniquely disrupts autophagic flux and inhibits the PI3K/AKT/mTOR pathway, a distinct molecular mechanism not observed with the other inhibitors [1].

Leukemia PI5P4K Covalent Inhibitor Comparative Efficacy

Quantitative Target Engagement: Covalent Inhibition of PI5P4Kα with an IC50 of 190 nM

THZ-P1-2 inhibits the kinase activity of PI5P4Kα with an IC50 of 190 nM [1]. This is a significant improvement over the previously reported reversible PI5P4K inhibitor a131, which has an IC50 of 1.9 µM for PI5P4Kα [2]. While CC260 is a more potent reversible inhibitor of PI5P4Kα and β (Ki = 40 nM and 30 nM, respectively) [3], it lacks the covalent binding mechanism of THZ-P1-2, which is critical for its unique cellular effects [1].

Lipid Kinase Covalent Inhibitor PI5P4K Biochemical Potency

Kinome-Wide Selectivity Profile: THZ-P1-2 Exhibits Limited Off-Targets with a Selectivity Score S(10) of 0.02

THZ-P1-2 was profiled against a panel of 469 kinases using KINOMEscan at 1 µM [1]. It demonstrated a reasonable selectivity profile with a selectivity score, S(10), of 0.02, indicating that it only potently inhibits 2% of the kinome at this concentration [1]. This level of selectivity is a key differentiator from less characterized tool compounds and supports its utility for interrogating PI5P4K-specific biology [1].

Selectivity Kinome Off-target Covalent Inhibitor

Synergistic Combination with Venetoclax in Acute Myeloid Leukemia (AML) Cells

The combination of THZ-P1-2 with the BCL-2 inhibitor venetoclax showed potentiating effects in reducing viability and inducing apoptosis in AML cells [1]. This combination therapy differentially modulated the expression of key apoptotic genes, including TAp73, BCL2, MCL1, and BCL2A1, which are known to influence venetoclax sensitivity [1]. This provides a strong rationale for using THZ-P1-2 in combination studies to overcome venetoclax resistance.

Combination Therapy Synergy Venetoclax AML

High-Impact Application Scenarios for THZ-P1-2 in Leukemia and Autophagy Research


Dissecting PI5P4K-Specific Signaling in Acute Lymphoblastic Leukemia (ALL)

Utilize THZ-P1-2 as the most effective tool compound to probe the role of PI5P4K in ALL pathogenesis, based on its superior efficacy in reducing cell viability and its unique disruption of autophagic flux and PI3K/AKT/mTOR signaling compared to a131 and CC260 [1]. This allows for the unambiguous assignment of cellular phenotypes to pan-PI5P4K inhibition.

Investigating Covalent Pan-PI5P4K Inhibition as a Strategy to Overcome Venetoclax Resistance in AML

Employ THZ-P1-2 in combination with venetoclax to study synergistic cell death mechanisms in AML models. This application is directly supported by evidence showing that THZ-P1-2 potentiates venetoclax-induced apoptosis and modulates the expression of BCL-2 family proteins [1].

Interrogating the Role of Autophagy in Leukemia via a Covalent-Dependent Mechanism

Leverage THZ-P1-2 to induce autophagosome clearance defects and upregulate TFEB nuclear localization, a phenotype that phenocopies PI5P4K genetic deletion [1]. This provides a unique chemical biology approach to study autophagy disruption in a manner that is distinct from late-stage autophagy inhibitors like chloroquine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for THZ-P1-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.